Cas no 34097-50-2 (3-azabicyclo3.2.0heptan-2-one)
3-azabicyclo3.2.0heptan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 3-AZABICYCLO[3.2.0]HEPTAN-2-ONE
- 3-azabicyclo3.2.0heptan-2-one
- AKOS006358869
- SCHEMBL3735800
- 34097-50-2
- EN300-199678
-
- MDL: MFCD19221070
- Inchi: 1S/C6H9NO/c8-6-5-2-1-4(5)3-7-6/h4-5H,1-3H2,(H,7,8)
- InChI Key: HZOXLGTZNQCUPO-UHFFFAOYSA-N
- SMILES: O=C1C2CCC2CN1
Computed Properties
- Exact Mass: 111.068413911Da
- Monoisotopic Mass: 111.068413911Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 29.1Ų
3-azabicyclo3.2.0heptan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-199678-1g |
3-azabicyclo[3.2.0]heptan-2-one |
34097-50-2 | 1g |
$971.0 | 2023-09-16 | ||
| Enamine | EN300-199678-5g |
3-azabicyclo[3.2.0]heptan-2-one |
34097-50-2 | 5g |
$2816.0 | 2023-09-16 | ||
| Enamine | EN300-199678-10g |
3-azabicyclo[3.2.0]heptan-2-one |
34097-50-2 | 10g |
$4176.0 | 2023-09-16 | ||
| Enamine | EN300-199678-0.05g |
3-azabicyclo[3.2.0]heptan-2-one |
34097-50-2 | 0.05g |
$226.0 | 2023-09-16 | ||
| Enamine | EN300-199678-0.1g |
3-azabicyclo[3.2.0]heptan-2-one |
34097-50-2 | 0.1g |
$337.0 | 2023-09-16 | ||
| Enamine | EN300-199678-0.25g |
3-azabicyclo[3.2.0]heptan-2-one |
34097-50-2 | 0.25g |
$481.0 | 2023-09-16 | ||
| Enamine | EN300-199678-0.5g |
3-azabicyclo[3.2.0]heptan-2-one |
34097-50-2 | 0.5g |
$758.0 | 2023-09-16 | ||
| Enamine | EN300-199678-1.0g |
3-azabicyclo[3.2.0]heptan-2-one |
34097-50-2 | 1g |
$971.0 | 2023-05-31 | ||
| Enamine | EN300-199678-2.5g |
3-azabicyclo[3.2.0]heptan-2-one |
34097-50-2 | 2.5g |
$1903.0 | 2023-09-16 | ||
| Enamine | EN300-199678-5.0g |
3-azabicyclo[3.2.0]heptan-2-one |
34097-50-2 | 5g |
$2816.0 | 2023-05-31 |
3-azabicyclo3.2.0heptan-2-one Related Literature
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 3-azabicyclo3.2.0heptan-2-one
Comprehensive Overview of 3-azabicyclo[3.2.0]heptan-2-one (CAS No. 34097-50-2): Properties, Applications, and Research Insights
3-azabicyclo[3.2.0]heptan-2-one (CAS No. 34097-50-2) is a bicyclic organic compound featuring a unique nitrogen-containing heterocyclic structure. This molecule has garnered significant attention in pharmaceutical and agrochemical research due to its versatile scaffold, which serves as a precursor for bioactive derivatives. The azabicyclo core is a critical motif in drug discovery, often associated with enhanced metabolic stability and target selectivity.
Recent studies highlight the compound's potential in addressing neurodegenerative disorders and antimicrobial resistance, two pressing global health challenges. Researchers are exploring its derivatives as modulators of GABA receptors and enzyme inhibitors, aligning with the growing demand for novel therapeutic agents. The 3-azabicyclo[3.2.0]heptane skeleton also exhibits promise in catalysis and material science, particularly in designing chiral ligands for asymmetric synthesis.
Synthetic routes to 3-azabicyclo[3.2.0]heptan-2-one often involve intramolecular cyclization or ring-closing metathesis, with yields optimized via microwave-assisted techniques—a trending topic in green chemistry. Analytical characterization typically employs NMR spectroscopy and mass spectrometry, while computational studies (e.g., DFT calculations) predict its reactivity patterns. These methodologies resonate with the increasing integration of AI-driven molecular modeling in chemical research.
From an industrial perspective, scalability and cost-effective synthesis remain focal points, driven by the compound's utility in high-value intermediates. Regulatory compliance with REACH and FDA guidelines further underscores its commercial viability. Notably, patent filings related to 3-azabicyclo[3.2.0]heptan-2-one derivatives have surged, reflecting its strategic importance in intellectual property portfolios.
Environmental considerations are also paramount. The compound's biodegradability profile and eco-friendly derivatives align with the UN Sustainable Development Goals (SDGs), particularly SDG 12 (Responsible Consumption and Production). This synergy positions 34097-50-2 as a candidate for green chemistry initiatives, a hot topic among ESG-focused investors.
In summary, 3-azabicyclo[3.2.0]heptan-2-one exemplifies the intersection of cutting-edge research and industrial application. Its multifaceted roles—from drug discovery to sustainable chemistry—make it a compelling subject for academia and industry alike. Future directions may explore its nanotechnology applications or bioconjugation strategies, further expanding its scientific footprint.
34097-50-2 (3-azabicyclo3.2.0heptan-2-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)